molecular formula C27H36N2O6 B13838611 Ivabradine N-Oxide

Ivabradine N-Oxide

Cat. No.: B13838611
M. Wt: 484.6 g/mol
InChI Key: GJZRGCOPHQZQGJ-QYWNIODHSA-N
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Description

Ivabradine N-Oxide is a derivative of Ivabradine, a heart rate-lowering medication primarily used in the treatment of chronic heart failure and stable angina. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or coronary vasomotor tone . This compound retains the core structure of Ivabradine but includes an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine N-Oxide typically involves the oxidation of Ivabradine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is often carried out in the presence of catalysts such as titanium silicalite (TS-1) or rhenium-based catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for prolonged operation times and consistent product yields .

Chemical Reactions Analysis

Types of Reactions: Ivabradine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert this compound back to Ivabradine.

    Substitution: N-oxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: Ivabradine.

    Substitution: Various substituted Ivabradine derivatives.

Scientific Research Applications

Ivabradine N-Oxide has several applications in scientific research:

Mechanism of Action

Ivabradine N-Oxide exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition leads to a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells. The molecular targets include the HCN channels, and the pathways involved are primarily related to cardiac pacemaker activity .

Comparison with Similar Compounds

Uniqueness: Ivabradine N-Oxide is unique due to its selective inhibition of the If current without affecting myocardial contractility or coronary vasomotor tone. This specificity offers a favorable side effect profile compared to other heart rate-lowering agents .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide

InChI

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1

InChI Key

GJZRGCOPHQZQGJ-QYWNIODHSA-N

Isomeric SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-]

Canonical SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-]

Origin of Product

United States

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